molecular formula C15H12F4N8O B12503973 3-(4-fluorophenyl)-1-(8-imino-8,9-dihydro-7H-[1,2,4]triazolo[1,5-d][1,2,4]triazepin-5-yl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

3-(4-fluorophenyl)-1-(8-imino-8,9-dihydro-7H-[1,2,4]triazolo[1,5-d][1,2,4]triazepin-5-yl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

Cat. No.: B12503973
M. Wt: 396.30 g/mol
InChI Key: COGIZPYAVUEAKW-UHFFFAOYSA-N
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Description

5-(4-FLUOROPHENYL)-2-{8-IMINO-7H,9H-[1,2,4]TRIAZOLO[1,5-D][1,2,4]TRIAZEPIN-5-YL}-3-(TRIFLUOROMETHYL)-4H-PYRAZOL-3-OL is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of fluorine and trifluoromethyl groups in the structure enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development.

Preparation Methods

The synthesis of 5-(4-FLUOROPHENYL)-2-{8-IMINO-7H,9H-[1,2,4]TRIAZOLO[1,5-D][1,2,4]TRIAZEPIN-5-YL}-3-(TRIFLUOROMETHYL)-4H-PYRAZOL-3-OL involves multiple steps. One common method starts with the preparation of the key intermediate, 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine . This intermediate is then subjected to various reactions, including nucleophilic substitution and cyclization, to form the final product. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-(4-FLUOROPHENYL)-2-{8-IMINO-7H,9H-[1,2,4]TRIAZOLO[1,5-D][1,2,4]TRIAZEPIN-5-YL}-3-(TRIFLUOROMETHYL)-4H-PYRAZOL-3-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazolo and pyrazole rings allow the compound to bind to enzymes and receptors, inhibiting their activity. This can lead to various biological effects, such as antibacterial activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 5-(4-FLUOROPHENYL)-2-{8-IMINO-7H,9H-[1,2,4]TRIAZOLO[1,5-D][1,2,4]TRIAZEPIN-5-YL}-3-(TRIFLUOROMETHYL)-4H-PYRAZOL-3-OL lies in its combination of fluorine and trifluoromethyl groups, which enhance its stability and bioavailability, making it a promising candidate for drug development.

Properties

Molecular Formula

C15H12F4N8O

Molecular Weight

396.30 g/mol

IUPAC Name

2-(8-amino-9H-[1,2,4]triazolo[1,5-d][1,2,4]triazepin-5-yl)-5-(4-fluorophenyl)-3-(trifluoromethyl)-4H-pyrazol-3-ol

InChI

InChI=1S/C15H12F4N8O/c16-9-3-1-8(2-4-9)10-6-14(28,15(17,18)19)27(25-10)13-24-23-11(20)5-12-21-7-22-26(12)13/h1-4,7,28H,5-6H2,(H2,20,23)

InChI Key

COGIZPYAVUEAKW-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN=C(N2C1=NC=N2)N3C(CC(=N3)C4=CC=C(C=C4)F)(C(F)(F)F)O)N

Origin of Product

United States

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